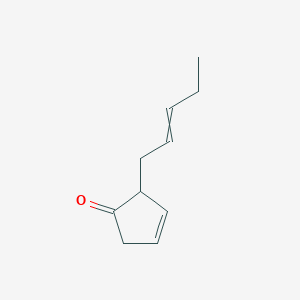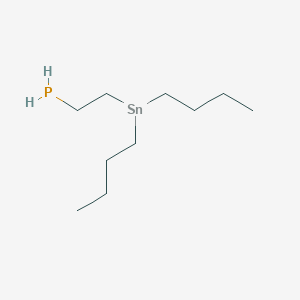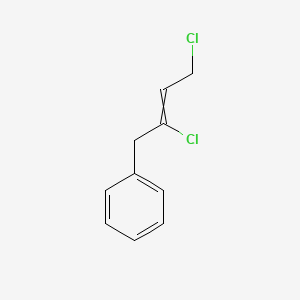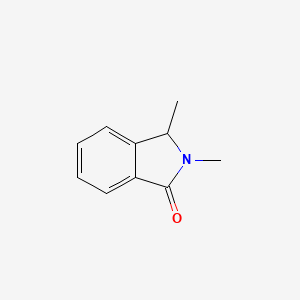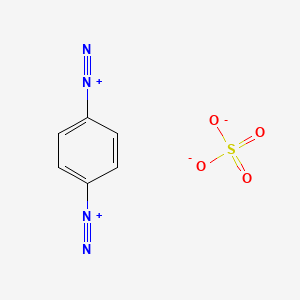
1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl-: is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a 1,3-dioxobutyl group and a phenyl group attached to the indole core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl- typically involves multi-step organic reactions. One common method involves the reaction of indole derivatives with appropriate reagents to introduce the 1,3-dioxobutyl and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
化学反応の分析
Types of Reactions
1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 1H-Indole, 1-(1,3-dioxobutyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or its therapeutic effects in a biological system.
類似化合物との比較
Similar Compounds
1H-Indole-3-acetamide: Another indole derivative with different functional groups.
1H-Indole-2-carboxylic acid: An indole compound with a carboxylic acid group.
1H-Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.
特性
CAS番号 |
58975-15-8 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
1-(3-phenylindol-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C18H15NO2/c1-13(20)11-18(21)19-12-16(14-7-3-2-4-8-14)15-9-5-6-10-17(15)19/h2-10,12H,11H2,1H3 |
InChIキー |
SGQLBGMMRUIQGK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


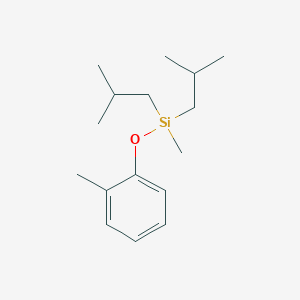
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
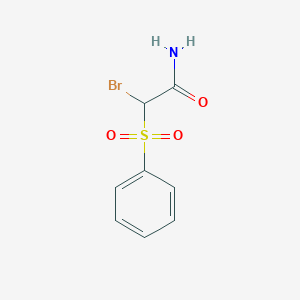
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
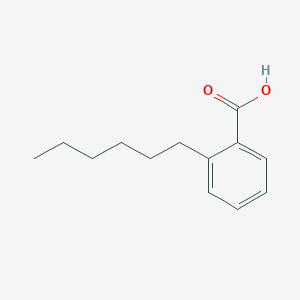
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
silane](/img/structure/B14614565.png)
